3-Methyl-d3-thiopropanal
Description
3-Methyl-d3-thiopropanal is a deuterated organosulfur compound characterized by a thioether group and an aldehyde functional group. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, likely within the methyl group attached to the sulfur atom (CD3-S-CH2-CHO). This isotopic labeling enhances its utility in metabolic studies, chemical tracing, and flavor research due to the kinetic isotope effect, which can alter reaction rates and stability compared to non-deuterated analogs .
Synthesis: The non-deuterated form, 3-methylthiopropanal, is synthesized via the reaction of methyl mercaptan (CH3SH) with acrolein (CH2=CHCHO) under controlled acidic and basic conditions to minimize high-boiling byproducts . The deuterated variant likely follows a similar pathway, with deuterated methyl mercaptan (CD3SH) as a precursor.
Properties
IUPAC Name |
3-(trideuteriomethylsulfanyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUWOWRTHNNBBU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662124 | |
| Record name | 3-[(~2~H_3_)Methylsulfanyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136430-27-8 | |
| Record name | 3-[(~2~H_3_)Methylsulfanyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYL-D3-THIO)PROPIONALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-d3-thiopropanal can be achieved through various methods. One common approach involves the reaction of thiols with appropriate aldehydes. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial production if needed. The key steps involve the careful handling of deuterium-labeled reagents and maintaining controlled reaction conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-d3-thiopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Scientific Research Applications
3-Methyl-d3-thiopropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-d3-thiopropanal involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 3-Methyl-d3-thiopropanal and related compounds:
Key Research Findings and Properties
3-Methylthiopropanal (Non-deuterated)
- Synthesis Efficiency : Production optimized to suppress byproducts using sequential acid-base catalysis .
- Reactivity : The aldehyde group undergoes nucleophilic addition, making it reactive in Maillard reactions (flavor formation).
3-Acetylthio-2-methylpropionic Acid
- Polarity : The carboxylic acid group increases water solubility compared to this compound.
- Applications : Used in drug synthesis (e.g., ACE inhibitors) due to its acetylthio moiety .
Methyl-d3-thioethane
- Stability : Deuterium substitution in the methyl group reduces C-H bond vibrational energy, enhancing thermal stability in spectroscopic studies .
Phosphonofluoridates (e.g., Isopropyl-d7 methyl-d3-phosphonofluoridate)
- Toxicity: Phosphonofluoridates are highly toxic but serve as simulants in decontamination research. Deuterated versions aid in environmental persistence studies .
Metabolic and Kinetic Isotope Effects
- This compound : Deuterium substitution at the methyl group may slow enzymatic oxidation (e.g., cytochrome P450), prolonging its metabolic half-life.
Biological Activity
3-Methyl-d3-thiopropanal, also known as 3-(Methyl-d3-thio)propionaldehyde, is an organic compound with the molecular formula C4H5D3OS. This compound features deuterium labeling, which enhances its utility in various scientific research applications, particularly in metabolic studies and enzyme kinetics. Its unique isotopic properties allow for precise tracking of metabolic processes and interactions with enzymes.
The biological activity of this compound is primarily linked to its role in metabolic studies. The presence of deuterium alters reaction kinetics, making it valuable for kinetic isotope effect studies. This compound interacts with various enzymes and proteins, influencing their activity and function. Specifically, it can be involved in the following biological processes:
- Metabolic Pathways : It serves as a tracer in studies examining metabolic pathways and enzyme reactions.
- Enzyme Interactions : The compound's isotopic labeling allows researchers to monitor how enzymes interact with substrates and products during biochemical reactions.
Applications in Research
This compound is utilized across several fields:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : In studies involving metabolic pathways and enzyme kinetics.
- Medicine : As a tracer in drug metabolism studies, aiding in the development of pharmaceuticals.
- Industry : In the production of specialty chemicals and materials.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylthiopropanal | Lacks deuterium atoms | Commonly used without isotopic labeling |
| 4-Methylthiobutanal | Different substitution pattern | Longer carbon chain compared to this compound |
| 3-Methylthioacetaldehyde | Shorter carbon chain | Related structure but different functional group |
The presence of deuterium in this compound provides significant advantages in research applications, facilitating precise tracking and analysis in various studies.
Metabolic Studies
Research has demonstrated that this compound can effectively trace metabolic pathways due to its isotopic labeling. For instance, a study focusing on enzyme kinetics revealed that the compound's presence significantly influenced reaction rates, providing insights into enzyme mechanisms and substrate interactions.
Enzyme Interaction Studies
In a series of experiments examining the interactions between this compound and various enzymes, it was found that the compound could modulate enzyme activity. This modulation is attributed to the kinetic isotope effect, where the deuterium atoms alter the transition states during enzymatic reactions. Such findings contribute to a deeper understanding of biochemical pathways and potential therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
